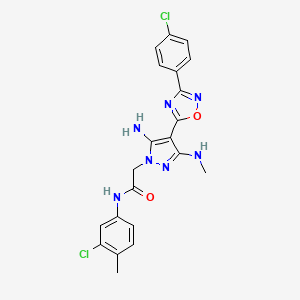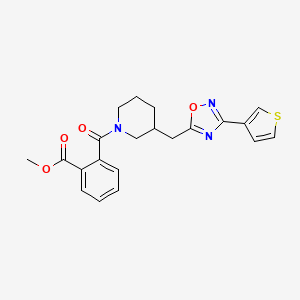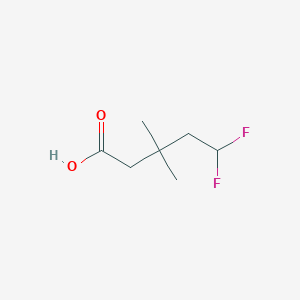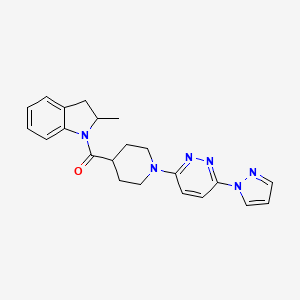![molecular formula C17H17N3O3S2 B2676808 Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate CAS No. 477505-70-7](/img/structure/B2676808.png)
Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” is a chemical compound with the molecular formula C17H17N3O3S2 and a molecular weight of 375.46. It is a derivative of tetrahydrobenzo[d]thiazoles .
Synthesis Analysis
The synthesis of tetrahydrobenzo[d]thiazol-2-yl derivatives, which are the core structure of the compound, involves the reaction of 2-bromodimedone with cyanothioacetamide . The reactivity of the resulting compound towards some chemical reagents produces different heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazol-2-yl moiety attached to a carbamothioyl group, which is further attached to a carbamoyl group. The carbamoyl group is then linked to a benzoate group.Chemical Reactions Analysis
The reactivity of the tetrahydrobenzo[d]thiazol-2-yl derivative towards some chemical reagents was observed to produce different heterocyclic derivatives . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Aplicaciones Científicas De Investigación
Quorum Sensing Inhibitors
Compounds with a similar structure to “Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate” have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a term for bacterial cell-cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Anti-Biofilm Agents
These compounds have also shown promise as anti-biofilm agents . Biofilms are communities of bacteria that adhere to a surface and are embedded in a matrix of extracellular polymeric substances. They are involved in a wide variety of microbial infections in the body .
Anti-Tumor Agents
Some derivatives of this compound have shown potential as anti-tumor agents . They have been tested in six tumor cell lines and have shown promising results .
Tyrosine Kinase Inhibitors
These compounds have also been evaluated for their inhibitory activity against tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a key role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Pim-1 Kinase Inhibitors
Some of these compounds have shown high activity as Pim-1 kinase inhibitors . Pim-1 kinase is an enzyme that in humans is encoded by the PIM1 gene. It has been shown to correlate with the development of different types of cancer .
C-Met Inhibitors
Some of these compounds have shown potent inhibition towards c-Met kinase . The c-Met pathway has been shown to play a crucial role in the development and progression of cancer, including cancer cell growth, survival, angiogenesis, and metastasis .
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamothioylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-23-15(22)11-8-6-10(7-9-11)14(21)19-16(24)20-17-18-12-4-2-3-5-13(12)25-17/h6-9H,2-5H2,1H3,(H2,18,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNFSFXAOXXPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NC2=NC3=C(S2)CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamothioyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2676727.png)
![(Z)-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2676728.png)

![4-[(4-Fluorosulfonyloxyphenyl)methylsulfanyl]-2,2-dimethyloxolane](/img/structure/B2676735.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2676737.png)



![2-amino-N-(4-fluorobenzyl)-1-(2-morpholinoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2676744.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone](/img/structure/B2676747.png)
![6-bromo-1H,2H,3H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B2676748.png)